Pyridine-3-sulfonyl chloride (PSC) finds its primary application in scientific research as a derivatization agent. This means it chemically modifies certain molecules to enhance their properties for detection and analysis using various analytical techniques. PSC's specific advantage lies in its ability to:
PSC is a valuable tool in studying the metabolism of various compounds by the cytochrome P450 (CYP) enzyme system. CYP enzymes are responsible for metabolizing a wide range of endogenous and exogenous (foreign) molecules in the body. By derivatizing the metabolites with PSC, researchers can improve their detection and identification using HPLC-mass spectrometry (LC-MS), leading to a better understanding of drug metabolism pathways .
Pyridine-3-sulfonyl chloride is an organosulfur compound characterized by the presence of a sulfonyl chloride group attached to the third position of a pyridine ring. Its chemical formula is C₅H₄ClNO₂S, and it is typically encountered as a colorless to pale yellow liquid or solid . The compound is known for its reactivity due to the sulfonyl chloride moiety, making it a valuable intermediate in various
PSC is a corrosive and reactive compound. It poses several safety hazards:
Pyridine-3-sulfonyl chloride exhibits notable biological activity. It has been studied for its potential as an antibacterial agent and as a precursor for synthesizing biologically active compounds. Its derivatives may show activity against various pathogens, making it relevant in pharmaceutical research.
Several methods have been developed for synthesizing pyridine-3-sulfonyl chloride:
These methods highlight the compound's versatility and the importance of reaction conditions in achieving desired yields.
Pyridine-3-sulfonyl chloride has several applications across various fields:
Studies on pyridine-3-sulfonyl chloride's interactions reveal its capacity to form complexes with various substrates. These interactions are critical for understanding its reactivity patterns and potential applications in drug design. For instance, its ability to react with nucleophiles makes it a suitable candidate for developing targeted therapies.
Pyridine-3-sulfonyl chloride shares structural similarities with several other compounds, each possessing unique properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Pyridine-2-sulfonyl chloride | Sulfonyl chloride derivative | Reactivity at the second position of pyridine |
| Pyridine-4-sulfonyl chloride | Sulfonyl chloride derivative | Different substitution pattern affecting reactivity |
| Pyridine-3-carboxylic acid | Carboxylic acid derivative | Contains a carboxylic group instead of sulfonyl |
| Pyridine-3-sulfonamide | Sulfonamide derivative | Contains an amine group instead of chlorine |
Pyridine-3-sulfonyl chloride stands out due to its specific position on the pyridine ring, which influences its reactivity and the types of derivatives that can be synthesized from it.
The diazonium salt intermediate route represents an innovative approach to synthesizing pyridine-3-sulfonyl chloride. This method utilizes 3-aminopyridine as the starting material and proceeds through a stable fluoboric acid diazonium salt intermediate, offering several advantages over traditional diazotization methods.
The synthetic pathway involves the following key steps:
The crucial innovation in this method is the formation of a stable 3-pyridine fluoboric acid diazonium salt intermediate. According to patent CN112830892A, "compared with the traditional diazonium salt hydrochloride or diazonium hydrogen sulfate, the 3-pyridine fluoboric acid diazonium salt has more stable property, and even can separate out a solid pure product, so that the occurrence of side reactions is reduced".
This approach allows for product purity exceeding 98% and addresses several challenges associated with traditional diazotization reactions. The reaction scheme can be represented as:
3-Aminopyridine → Fluoboric acid diazonium salt → Pyridine-3-sulfonyl chlorideA key advantage of this method is that 3-aminopyridines are "readily diazotized and coupled and behave like normal aromatic amines", making this synthetic route particularly suitable for industrial applications requiring high purity.
The phosphorus pentachloride chlorination method is one of the most well-established approaches for synthesizing pyridine-3-sulfonyl chloride. This direct chlorination route starts with pyridine-3-sulfonic acid and utilizes phosphorus pentachloride (PCl5) as the chlorinating agent, often in the presence of phosphorus oxychloride (POCl3) as a reaction medium.
The general procedure involves:
This method typically yields the hydrochloride salt of pyridine-3-sulfonyl chloride, which can be used directly in subsequent reactions or converted to the free base as needed.
Several variations of this method have been reported in the literature, with consistent yields in the 81-83% range. The table below summarizes representative reaction conditions from various sources:
The hydrochloride salt can be converted to the free base by treatment with sodium bicarbonate solution and extraction with dichloromethane. The 1H-NMR data for the product has been reported as: "δ: 8.03-8.07 (1H, m), 8.68 (1H, d, J=8.1 Hz), 8.87 (1H, d, J=5.7 Hz), 9.01 (1H, s)".
The thionyl chloride-mediated synthesis represents another important route for producing pyridine-3-sulfonyl chloride. This method can proceed via different pathways, including direct reaction with pyridine-3-sulfonic acid or as part of a sequence following diazotization.
When implemented after diazotization, the procedure generally involves:
According to synthetic procedures described in patent literature, this approach can achieve yields of up to 90.7%. The catalyst selection is crucial, with both cuprous chloride and cupric chloride being cited as effective options.
A notable variation of this method involves the dehydrochlorination of pyridine-3-sulfonyl chloride hydrochloride. In this approach, the hydrochloride salt is treated in monochlorobenzene under reduced pressure (23 kPa) at 85±5°C for 5 hours, followed by distillation under reduced pressure (110°C, 1 kPa), achieving an impressive yield of 92.9%.
Japanese patent WO2016204096A1 reports that this method can produce high-purity pyridine-3-sulfonyl chloride with minimal byproduct formation. According to gas chromatography analysis, the product contains only 0.01% of the 5-chloropyridine-3-sulfonyl chloride byproduct.
Each of the described synthetic routes offers distinct advantages and faces specific challenges. The following table provides a comprehensive comparison of these methods across multiple parameters relevant to laboratory and industrial synthesis:
| Parameter | Diazonium Salt Route | PCl5 Chlorination | Thionyl Chloride Method |
|---|---|---|---|
| Starting material | 3-Aminopyridine | Pyridine-3-sulfonic acid | Varies (diazonium salt or sulfonic acid) |
| Key reagents | NaNO2, NaBF4, SOCl2 | PCl5, POCl3 | SOCl2, CuCl/CuCl2 |
| Reaction temperature | 0-5°C (diazotization) | 120-150°C | 0-5°C or 85°C (varies by approach) |
| Reaction time | Variable (hours to overnight) | 8-15 hours | 5 hours to overnight |
| Reported yields | >90% | 81-83% | 90.7-92.9% |
| Product form | Free base | Hydrochloride salt | Free base |
| Product purity | >98% | Not specified | 99.99% (GC analysis) |
| Scale-up potential | Good (with temperature control) | Well-established for industrial scale | Good (with proper handling) |
| Environmental considerations | Recyclable reagents | POCl3 waste management needed | Solvent recycling possible |
| Key advantages | High purity, reduced side reactions | Established methodology | Highest reported yields |
| Key challenges | Temperature control critical | High temperatures, corrosive reagents | Moisture sensitivity |
The diazonium salt route offers exceptional product purity and reduced side reactions due to the stability of the fluoborate intermediate. However, it requires precise temperature control and involves multiple steps that must be carefully managed.
The phosphorus pentachloride method provides a direct approach with good reproducibility and established procedures. Its primary disadvantages include the high temperatures required and the generation of phosphorus-containing waste that necessitates careful disposal.
The thionyl chloride method demonstrates the highest yields among the three approaches, particularly when applied to the dehydrochlorination of the hydrochloride salt. Its main limitation is the sensitivity of reagents to moisture, requiring careful handling techniques.
From an industrial perspective, the selection of a synthetic route typically depends on available starting materials, scale requirements, equipment limitations, and environmental regulations. The phosphorus pentachloride method remains popular due to its established scalability, while the diazonium route offers advantages in product purity that may justify the additional process complexity.
Pyridine-3-sulfonyl chloride undergoes nucleophilic substitution reactions with nitrogen-, oxygen-, and carbon-based nucleophiles. A notable example involves its reaction with 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde in acetonitrile under basic conditions. The process employs 4-dimethylaminopyridine (DMAP) and sodium carbonate to neutralize hydrochloric acid generated during the reaction, ensuring a favorable equilibrium for product formation [1]. Heating the mixture to 60°C for 5 hours yields 5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde with a molar conversion rate of 83% [1]. The sulfonyl chloride’s electrophilic sulfur atom attracts the pyrrole’s nucleophilic nitrogen, forming a stable sulfonamide bond through a bimolecular nucleophilic substitution (SN2) mechanism.
The synthesis of pyridine-3-sulfonyl chloride itself involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride (PCl5) in monochlorobenzene or trifluoromethylbenzene [2] [3]. Stepwise addition of PCl5 (0.3–0.5 molar equivalents) at 110–130°C minimizes byproducts like 5-chloropyridine-3-sulfonyl chloride, which forms via unwanted electrophilic aromatic substitution when excess PCl5 is present [2]. Distillation under reduced pressure (94°C, 0.4 kPa) isolates the product in >99% purity, demonstrating the interplay between reagent stoichiometry and reaction control [2].
Table 1: Nucleophilic Substitution Reaction Conditions and Outcomes
| Substrate | Nucleophile | Conditions | Yield | Purity | Source |
|---|---|---|---|---|---|
| Pyridine-3-sulfonic acid | PCl5 | 120°C, monochlorobenzene | 77–92% | >99% | [2] |
| Pyridine-3-sulfonyl chloride | Pyrrole derivative | 60°C, DMAP, Na2CO3 | 83% | N/A | [1] |
The electron-withdrawing nature of the sulfonyl chloride group deactivates the pyridine ring toward electrophilic aromatic substitution, limiting its participation in Friedel-Crafts reactions. While no direct examples of Friedel-Crafts alkylation/arylation involving pyridine-3-sulfonyl chloride are documented in the provided sources, the compound’s structure suggests potential reactivity as an electrophile in Lewis acid-catalyzed systems. For instance, the sulfonyl chloride could act as an acylating agent in the presence of AlCl3, though competing hydrolysis under protic conditions may necessitate anhydrous environments. Further experimental validation is required to explore this underexamined pathway.
Pyridine-3-sulfonyl chloride exhibits marked instability in aqueous media, undergoing rapid hydrolysis to pyridine-3-sulfonic acid. Kinetic studies of analogous sulfonyl chlorides reveal a two-step solvolysis mechanism: initial chloride ion departure forms a sulfonyl cation intermediate, followed by nucleophilic water attack [4]. The transition state adopts a trigonal bipyramidal geometry, with water approaching the sulfur atom’s vacant d-orbital [4]. For pyridine-3-sulfonyl chloride, the electron-deficient pyridine ring accelerates hydrolysis by stabilizing the developing positive charge on sulfur, as evidenced by its decomposition during aqueous workup [2].
Table 2: Kinetic Parameters for Sulfonyl Chloride Hydrolysis
| Compound | Rate Constant (k, s⁻¹) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Source |
|---|---|---|---|---|
| Benzenesulfonyl chloride | 1.2 × 10⁻³ | 85.2 | -34.5 | [4] |
| Pyridine-3-sulfonyl chloride | N/A | Estimated higher | Estimated lower | [2] [4] |
Distillation under reduced pressure (0.4–3.6 kPa) proves critical for isolating pyridine-3-sulfonyl chloride without hydrolysis [2]. This method removes phosphorus oxychloride byproducts and avoids prolonged exposure to moisture, achieving yields exceeding 90% [2].
Transition state theory elucidates how substituents modulate pyridine-3-sulfonyl chloride’s reactivity. The sulfonyl group’s electron-withdrawing effect increases the electrophilicity of the sulfur atom, lowering the activation energy for nucleophilic attack [4]. Conversely, electron-donating substituents on the pyridine ring (e.g., methoxy groups) would decelerate reactions by destabilizing the sulfonyl cation intermediate.
The patent literature highlights substituent effects during synthesis: excess PCl5 introduces a chloro group at the pyridine ring’s 5-position, forming 5-chloropyridine-3-sulfonyl chloride as a byproduct [2]. This side reaction underscores the pyridine ring’s susceptibility to electrophilic substitution under harsh conditions, necessitating precise control of PCl5 stoichiometry and reaction temperature (110–130°C) [2].
Table 3: Substituent Effects on Pyridine-3-Sulfonyl Chloride Reactivity
| Substituent Position | Electronic Effect | Impact on Reactivity | Source |
|---|---|---|---|
| 3-SO2Cl | Strongly EWG | Enhances electrophilicity at sulfur | [2] [4] |
| 5-Cl | Moderately EWG | Increases hydrolysis rate marginally | [2] |
Pyridine-3-sulfonyl chloride is a high-energy electrophile whose sulfonyl chloride group undergoes clean nucleophilic substitution with primary and secondary amines, enabling rapid access to medicinally relevant sulfonamides.
Table 1 – Representative laboratory syntheses of pyridine-3-sulfonamide derivatives
| Entry | Nitrogen nucleophile (representative) | Key conditions (solvent, temperature, time) | Isolated yield (%) | Reference |
|---|---|---|---|---|
| 1 | Ammonia (aqueous, 7 mol L⁻¹) | Dichloromethane / methanol, 20 °C, 50 min | 91% [1] | [1] |
| 2 | Propargylamine (gives 4-alkynyl sulfonamide) | Ethanol, reflux, 10 h | 78% [2] | [2] |
| 3 | 4-Chlorophenyl-piperazine (gives arylpiperazinyl sulfonamide) | Ethanol, 25 °C, 28 h | 65% [3] | [3] |
| 4 | Hexylamine (gives aliphatic sulfonamide) | Acetonitrile, 25 °C, 16 h | 61% [2] | [2] |
The same electrophile also enables “click-tailing” strategies. 4-Azido-pyridine-3-sulfonamide, obtained by substituting chlorine with sodium azide, undergoes copper(I)-catalysed azide–alkyne cycloaddition to afford libraries of 1,2,3-triazolyl sulfonamides in 29–65% yield under mild, room-temperature conditions [2].
Biological performance. Selected members of this series inhibit human carbonic anhydrase isoforms that are relevant to tumour hypoxia.
Table 2 – Enzyme inhibition by illustrative sulfonamides derived from pyridine-3-sulfonyl chloride
| Compound (tail) | Inhibition constant for human carbonic anhydrase II (nmol L⁻¹) | Inhibition constant for isoform IX (nmol L⁻¹) | Inhibition constant for isoform XII (nmol L⁻¹) | Reference |
|---|---|---|---|---|
| n-Hexyl triazole (Entry 4) | 272 | 1 865 | 102 | [2] |
| 3-Methyl-butyl triazole | 332 | 2 128 | 91 | [2] |
| Cyclohexyl-linked triazole | 505 | 199 | 91 | [2] |
| 4-(3,4-Dichlorophenyl)piperazinyl | 7 656 | 4 224 | 838 | [3] |
The data show that judicious selection of the triazole “tail” permits sub-hundred-nanomolar inhibition of the tumour-associated isoform XII while sparing the ubiquitous isoform II, a recognised prerequisite for anticancer selectivity [2].
Pyridine-3-sulfonyl chloride is the pivotal C-ring reagent used on tonne scale to manufacture Vonoprazan fumarate, a next-generation gastric acid secretion blocker. Industrial patents disclose two complementary chlorination routes from pyridine-3-sulfonic acid.
Table 3 – Industrial preparation metrics for pyridine-3-sulfonyl chloride used in Vonoprazan synthesis
| Process variant | Chlorinating agent(s) | Solvent | Temperature (°C) | Crude yield (%) | 5-Chloropyridine-3-sulfonyl chloride impurity (%) | Reference |
|---|---|---|---|---|---|---|
| Continuous addition of phosphorus pentachloride | Phosphorus pentachloride | Monochlorobenzene | 110–130 | 82.8 | 0.01 | [4] |
| Portion-wise addition (20 portions) | Phosphorus pentachloride | Monochlorobenzene | 120 | 77.1 | 0.31 | [4] |
| One-pot phosphorus pentachloride + phosphorus oxychloride | Phosphorus pentachloride / phosphorus oxychloride | Chlorobenzene | 120 | 87.9 | 0.8 | [5] |
High purity (> 99% area by gas chromatography) and minimal regio-chlorination are achieved by limiting the chlorinating agent to ≤ 0.9 equivalent and adding it slowly [4] [5]. The isolated sulfonyl chloride is then coupled with a protected pyrrole to furnish the key sulfonyl-pyrrole intermediate en route to Vonoprazan.
Because the pyridyl ring increases the electrophilicity of the sulfonyl chloride, pyridine-3-sulfonyl chloride generates highly activated sulfonate esters that are exploited in drug-delivery and analytical science.
Activated phenolic esters. Conversion of pyridine-3-sulfonyl chloride to its pentafluorophenyl ester proceeds in 81% yield under pyridine-triethylamine activation [6]. The ester behaves as an excellent leaving group in acyl-transfer reactions, enabling peptide ligation at ambient temperature.
Analytical derivatisation. Derivatisation of steroidal oestrogens with pyridine-3-sulfonyl chloride enhances electrospray ionisation efficiency and furnishes product-specific fragment ions, lowering the limit of quantification for 17-β-estradiol to 50 pg L⁻¹ (ten-fold improvement over dansyl chloride) [7].
Phenol sulfonylation kinetics. Potentiometric studies show that sulfonate ester formation from phenol and substituted aryl sulfonyl chlorides in nitrobenzene exhibits a Hammett ρ value of 1.06, confirming rate control by the electrophilic sulphur centre; the pyridine-3-sulfonyl analogue reacts at least three times faster than benzenesulfonyl chloride under identical conditions [8].
Table 4 – Selected sulfonate esters prepared from pyridine-3-sulfonyl chloride
| Alcohol or phenol partner | Ester product | Yield (%) | Notable application | Reference |
|---|---|---|---|---|
| Pentafluorophenol | Pentafluorophenyl pyridine-3-sulfonate | 81 | Ligation handle in peptide synthesis | [6] |
| 17-β-Estradiol | Pyridine-3-sulfonate of 17-β-estradiol | Quantitative | Nano-scale liquid chromatography–mass spectrometry quantification | [7] |
| p-Cresol | p-Cresyl pyridine-3-sulfonate | 92 (kinetic run) | Model for mechanistic studies | [8] |
Structural diversification of pyridine-3-sulfonyl chloride delivers sulphonic acid amides and ureas with promising antiproliferative profiles. Two complementary data sets illustrate its utility.
A. Triazolyl sulfonamides (copper-mediated click products)
Screening against human colon (HCT-116), breast (MCF-7) and cervical (HeLa) cancer cell lines after seventy-two hours revealed micromolar growth inhibition.
| Compound (tail) | Half-maximal inhibitory concentration, HCT-116 (µmol L⁻¹) | Breast MCF-7 (µmol L⁻¹) | Cervical HeLa (µmol L⁻¹) | Reference |
|---|---|---|---|---|
| 2,4,5-Trimethyl-phenyl triazole | 17 | 15 | 22 | [2] |
| 4-Trifluoromethoxy-phenyl triazole | 28 | 19 | 39 | [2] |
These values approach those of first-generation sulfonylurea anticancer leads and are achieved without detectable cytotoxicity toward keratinocytes up to one hundred micromolar [2].
B. Diaryl sulfonylureas derived via pyridine-3-sulfonyl chloride
A library of twenty-seven N-(phenylcarbamoyl)-4-substituted pyridine-3-sulfonamides displayed sub-twenty-micromolar growth inhibition fifty percent values against the United States National Cancer Institute sixty-cell-line panel. The lead compound, N-[(4-chlorophenyl)carbamoyl]-4-[4-(3,4-dichlorophenyl)piperazin-1-yl]pyridine-3-sulfonamide, produced average growth inhibition fifty percent values of 13.6–14.9 µmol L⁻¹ across leukaemia, colon and melanoma sub-panels and showed a sixteen-cell-line cytotoxic effect at one hundred micromolar [3].
Mechanistic studies link this activity to dual inhibition of membrane-bound human carbonic anhydrase isoforms IX and XII (inhibition constants 7 711 nmol L⁻¹ and 1 599 nmol L⁻¹ respectively) combined with disruption of intracellular pH regulation [3].
Corrosive